digallium arsenide phosphide

Bandgap engineering Direct-indirect crossover III-V ternary alloy

Digallium arsenide phosphide (GaAsP, CAS 12044-20-1) is a ternary III-V semiconductor alloy of gallium arsenide (GaAs) and gallium phosphide (GaP), crystallizing in the zinc-blende structure with the general formula GaAs₁₋ₓPₓ. By varying the arsenic-to-phosphorus ratio (fraction x), its direct bandgap is continuously tunable from approximately 1.42 eV (near-infrared, GaAs-rich) to roughly 2.24 eV (green, GaP-rich), enabling emission wavelengths spanning ~870 nm to ~550 nm.

Molecular Formula AsGa2P
Molecular Weight 245.341361
CAS No. 12044-20-1
Cat. No. B1143508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedigallium arsenide phosphide
CAS12044-20-1
Synonymsdigallium arsenide phosphide
Molecular FormulaAsGa2P
Molecular Weight245.341361
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Digallium Arsenide Phosphide (GaAsP, CAS 12044-20-1): Core Properties and Semiconductor Classification for Procurement Screening


Digallium arsenide phosphide (GaAsP, CAS 12044-20-1) is a ternary III-V semiconductor alloy of gallium arsenide (GaAs) and gallium phosphide (GaP), crystallizing in the zinc-blende structure with the general formula GaAs₁₋ₓPₓ [1]. By varying the arsenic-to-phosphorus ratio (fraction x), its direct bandgap is continuously tunable from approximately 1.42 eV (near-infrared, GaAs-rich) to roughly 2.24 eV (green, GaP-rich), enabling emission wavelengths spanning ~870 nm to ~550 nm [2]. At a technologically prevalent composition of x ≈ 0.4 (GaAs₀.₆P₀.₄), the material exhibits a direct bandgap of ~1.9 eV, corresponding to red emission at ~650 nm, with an electron mobility of approximately 260 cm²/V·s and an intrinsic carrier concentration of 1.89 × 10¹⁹ cm⁻³ [3][4]. GaAsP is classified under EC No. 234-948-3 and is subject to REACH Annex XVII restrictions due to its arsenic content [5].

Composition Tuning Direct-bandgap engineering via As/P ratio (x) for target emission wavelengths.
Material Selection Tensile-strained barrier and spacer layer for III-V epitaxial device stacks.
Regulatory Context REACH Annex XVII restricted; procurement requires composition-specified lot verification.

Why Generic Substitution of GaAsP (CAS 12044-20-1) with Other III-V Alloys Leads to Measurable Performance Deviation


Although GaAsP shares the III-V zinc-blende family with GaAs, GaP, InGaP, AlGaAs, and InGaAsP, simple compositional substitution produces quantitatively distinct outcomes across multiple performance axes. GaAsP occupies a unique direct-bandgap window (1.42–1.98 eV at x < 0.45) that neither GaAs (fixed 1.42 eV), GaP (indirect, ~2.26 eV), nor InGaP (lattice-matched only near 1.9 eV) can replicate without trade-offs in lattice constant, carrier mobility, or emission wavelength [1][2]. The bandgap of GaAsP varies linearly with phosphorus content following Vegard's law up to x ≈ 0.45, after which the alloy becomes indirect, a transition absent in the AlGaAs system [3]. In strained-layer and quantum-well architectures, GaAsP serves as a tensile-strained barrier that simultaneously provides strain compensation and carrier confinement in ways that InGaP or AlGaAs barriers cannot match without altering the band offset, internal quantum efficiency, or threshold current density [4]. These compositional and strain-engineering constraints mean that substituting GaAsP without quantitative verification of the target parameter risks measurable degradation in device-level figures of merit, as the evidence below demonstrates.

Composition GaAs or GaP binaries cannot replicate the continuous direct-bandgap tunability between 1.42 and 1.98 eV.
Band Structure InGaP lattice-matched near 1.9 eV may shift emission wavelength and carrier confinement profiles.
Strain Engineering Tensile-strained GaAsP barriers provide strain compensation that InGaP or AlGaAs may not transfer directly.

Digallium Arsenide Phosphide (CAS 12044-20-1): Quantified Differentiation Evidence Against Closest Analogs


Bandgap Tunability Range: GaAsP (1.42–2.24 eV) Versus GaAs (Fixed 1.42 eV) and GaP (Indirect ~2.26 eV)

GaAsP provides a continuously tunable, direct bandgap from ~1.42 eV (GaAs-rich limit) to ~2.24 eV (GaP-rich limit) by varying the phosphorus mole fraction x [1]. At x = 0.45 (GaAs₀.₅₅P₀.₄₅), the direct bandgap is 1.98 eV, and the alloy remains direct up to x ≈ 0.45; beyond this composition, the bandgap becomes indirect [2]. In contrast, GaAs has a single fixed direct bandgap of 1.42 eV, and GaP is an indirect semiconductor with a bandgap of ~2.26 eV [3]. This tunability represents an approximately 0.8 eV direct-bandgap window unavailable in either binary endpoint [1][3].

Bandgap Tunability
Head-to-head
1.42–1.98 eV direct window vs. GaAs fixed 1.42 eV
GaAsP GaAs
Composition-dependent direct-bandgap window for emission wavelength selection.
Vegard's law compliance to x ≈ 0.45; indirect beyond.
Bandgap engineering Direct-indirect crossover III-V ternary alloy Vegard's law

Blue-Green Photocathode Quantum Efficiency: GaAsP (59% at 532 nm) Versus Blue-Extended GaAs (~30% at 532 nm)

Transmission-mode GaAsP-based photocathodes grown by molecular beam epitaxy achieve a quantum efficiency of 59% at 532 nm, which is approximately twice the value obtained for blue-extended GaAs-based photocathodes tested under identical conditions [1]. The GaAsP device also exhibits higher surface electron escape probability and superior absorption in the blue-green waveband (400–550 nm) compared to the GaAs counterpart [1]. This head-to-head comparison was performed on 18-mm-diameter vacuum image tubes with Al₀.₇Ga₀.₃As₀.₉P₀.₁/GaAs₀.₉P₀.₁ heterostructure photocathodes [1].

Photocathode QE at 532 nm
Head-to-head
GaAsP: 59% vs. GaAs: ~30%
~2× higher QE
Supports blue-green detection and underwater imaging sensitivity context.
Transmission-mode, MBE-grown AlGaAsP/GaAsP heterostructure.
Photocathode Negative electron affinity Quantum efficiency Blue-green detection Underwater imaging

Strain-Compensated Quantum-Well Laser Performance: GaAsP Barriers (Jth = 65 A/cm², ηd = 56%) Versus InGaP Cladding Layers

In highly strained InGaAs quantum-well diode lasers emitting at λ = 1.165 μm, replacing InGaP tensile-strained cladding layers with GaAsP tensile-strained barrier layers results in demonstrably superior laser performance [1]. The GaAsP-barrier structure achieves a threshold current density of 65 A/cm² for 1500-μm-cavity devices, a transparency current density of 50 A/cm², and an external differential quantum efficiency of 56% for 500-μm-cavity devices [1]. The use of GaAsP barriers significantly improves the internal quantum efficiency of the highly strained InGaAs active region compared to the InGaP-cladding alternative [1].

QW Laser Performance
Head-to-head
Jth = 65 A/cm², ηd = 56% with GaAsP barriers
ηd GaAsP ηd InGaP
Reported higher external quantum efficiency in strain-compensated InGaAs QW lasers.
MOCVD at 550 °C on GaAs; λ = 1.165 μm emission.
Quantum well laser Strain compensation Threshold current density Internal quantum efficiency MOCVD

LED Modulation Bandwidth: GaAsP Homojunction LED (Cutoff Frequency 12 MHz) Versus Lattice-Matched InGaP (8 MHz)

Visible dual-wavelength light-emitting diodes fabricated on the same GaAs₀.₆P₀.₄ epitaxial substrate allow direct comparison of GaAsP and In₀.₃Ga₀.₇P homojunction LED performance [1]. The GaAsP LED exhibits a cutoff frequency of 12 MHz (emission wavelength 652 nm, red), whereas the lattice-matched InGaP homojunction LED on the same substrate achieves only 8 MHz (emission wavelength 583 nm, yellow) [1]. This represents a 50% higher modulation bandwidth for the GaAsP device under identical fabrication conditions [1].

LED Modulation Bandwidth
Head-to-head
GaAsP: 12 MHz vs. InGaP: 8 MHz
1.5× higher cutoff
Supports visible-light data transmission bandwidth assessment.
Homojunction LEDs on GaAsP substrate, λ = 652 nm.
Light-emitting diode Modulation bandwidth Cutoff frequency Visible LED Optical communication

III-V/Si Tandem Solar Cell Efficiency: AlGaAsP Electron-Blocking Layer + GaAsP Spacer (25.0% Efficiency, 3× Higher PL) Versus GaInP-Based Design

A GaAsP/Si epitaxial tandem solar cell employing an AlGaAsP electron-blocking layer and a GaAsP spacer layer achieved a certified power conversion efficiency of 25.0% with a short-circuit current density of 18.8 mA/cm² [1]. In a direct materials comparison within the same study, the steady-state photoluminescence intensity of the cell built with the AlGaAsP electron-blocking layer was three times higher than that of an equivalent cell using the more commonly employed GaInP electron-blocking layer [1]. The GaAsP spacer layer was inserted to increase the physical separation between the cell active region and threading dislocations originating from the graded buffer, improving carrier collection [1].

Tandem Solar Cell
Head-to-head
η = 25.0%, 3× higher PL vs. GaInP design
PL GaAsP PL GaInP
Supports carrier collection efficiency context in III-V/Si tandem architectures.
AlGaAsP blocking layer + GaAsP spacer; certified AM1.5G.
Tandem solar cell III-V on silicon Photoluminescence Electron-blocking layer Threading dislocation

Electron Mobility Comparison: GaAsP (260 cm²/V·s at x=0.45) Versus GaAs (~8,000 cm²/V·s) and GaP (~150 cm²/V·s)

At the composition x = 0.45, GaAsP exhibits an electron mobility of 260 cm²/V·s [1]. This value is approximately 30× lower than the electron mobility of pure GaAs (~8,000 cm²/V·s) and approximately 1.7× higher than that of GaP (~150 cm²/V·s), reflecting the alloy scattering effect characteristic of ternary III-V semiconductors [1][2]. The mobility varies systematically with composition, decreasing from the GaAs endpoint as phosphorus is incorporated [3].

Electron Mobility
Class-level
260 cm²/V·s at x=0.45
~30× below GaAs
Alloy scattering limits carrier mobility relative to binary GaAs.
Hall-effect measurement; 300 K, data to verify for specific lot.
Electron mobility Carrier transport Semiconductor alloy scattering Hall mobility

Digallium Arsenide Phosphide (CAS 12044-20-1): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Visible Red LED and Indicator Manufacturing (λ ≈ 650–655 nm)

GaAsP at the composition GaAs₀.₆P₀.₄ (x ≈ 0.4) is the historical and proven material for red LEDs emitting at ~650 nm, as demonstrated by its direct bandgap of 1.9 eV and first commercial deployment producing 655-nm red-light sources [1][2]. Its 12 MHz cutoff frequency exceeds that of lattice-matched InGaP alternatives (8 MHz), making it preferable for applications requiring modest modulation bandwidth in the visible range [3]. Procurement for LED fabrication should specify x = 0.4 ± 0.02 to ensure direct-bandgap emission in the target red wavelength window [1].

Blue-Green Sensitive Photocathodes for Underwater Imaging and Low-Light Detection

Transmission-mode GaAsP-based photocathodes with an AlGaAsP window layer deliver a verified 59% quantum efficiency at 532 nm, double that of blue-extended GaAs photocathodes [4]. This directly supports underwater laser range-gated imaging at the seawater transmission window of 532 nm. Optimization of the emission-layer thickness to 0.4–0.6 μm is critical for maximizing the blue-green response [4]. Procurement specifications should require verification of QE ≥ 50% at 532 nm for transmission-mode devices.

1.17 μm Strain-Compensated Quantum-Well Diode Lasers on GaAs Substrates

GaAsP tensile-strained barrier layers in InGaAs/GaAsP/GaAs quantum-well laser structures enable threshold current densities as low as 65 A/cm² and external differential quantum efficiencies of 56% at λ = 1.165 μm [5]. These values represent significant improvements over InGaP-cladding alternatives, making GaAsP barriers the preferred choice for low-threshold, high-efficiency lasers in the 1.1–1.2 μm range grown by MOCVD on GaAs [5]. Wafer procurement should specify the GaAsP barrier composition and thickness to achieve the required strain compensation.

GaAsP/Si Epitaxial Tandem Solar Cells with ~1.7 eV Top Cell

A GaAsP top cell with bandgap ~1.7 eV integrated on silicon has demonstrated a certified tandem efficiency of 25.0% at 1-sun AM1.5G, exceeding the fundamental single-junction Si limit [6]. The use of an AlGaAsP electron-blocking layer with a GaAsP spacer layer produced a 3× photoluminescence enhancement over GaInP-based blocking layers, establishing a clear materials-selection criterion for maximizing carrier collection in the presence of threading dislocations [6]. Further efficiency improvements to 30% are projected with continued dislocation density reduction, making GaAsP/Si tandems a procurement-relevant technology path [6].

Application
Selection Property
Validation Focus
Visible Red LED Epitaxy
Direct bandgap at x ≈ 0.4 for 650 nm emission
Verify composition x = 0.4 ± 0.02 and direct-bandgap photoluminescence
Blue-Green Photocathode
Transmission-mode QE at 532 nm with AlGaAsP window
Confirm QE ≥ 50% at 532 nm and emission-layer thickness
1.17 μm QW Diode Laser
Tensile-strained GaAsP barrier for strain compensation
Review threshold current density and external quantum efficiency targets
GaAsP/Si Tandem Solar Cell
AlGaAsP electron-blocking layer with GaAsP spacer
Assess photoluminescence intensity ratio and tandem efficiency under AM1.5G
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